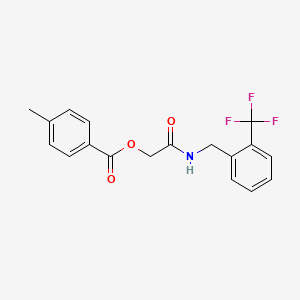

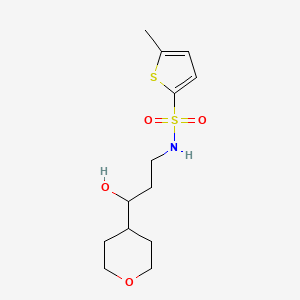

![molecular formula C22H12ClNO5 B2985890 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 903866-79-5](/img/structure/B2985890.png)

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide” is a complex organic molecule that contains several interesting functional groups, including a chromene ring, a benzofuran ring, and a furan ring . These types of structures are often found in various natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . The presence of the chromene, benzofuran, and furan rings would likely result in distinct spectroscopic features .Chemical Reactions Analysis

The α-bromocarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions . The compound might also undergo various other organic reactions, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and functional groups. For example, the presence of the chromene, benzofuran, and furan rings might influence its solubility, stability, and reactivity .Scientific Research Applications

Nucleophilic Reactivity and Synthesis

- The novel synthesis and nucleophilic reactivity of compounds similar to N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide have been studied, leading to the creation of new benzofuran derivatives with potential applications in various chemical processes (Ali et al., 2020).

Domino Strategy in Synthesis

- An efficient domino strategy for the synthesis of multifunctionalized benzofuran-4(5H)-ones, which can be converted into polyfunctionalized cinnoline-4-carboxamides, has been established. This method is notable for its eco-friendliness and avoidance of tedious workup procedures (Ma et al., 2014).

Crystal Structure Analysis

- Detailed crystal structure analysis of molecules structurally related to this compound provides insights into intermolecular interactions and molecular conformations, which are essential for understanding their chemical behavior and potential applications (Zhao & Zhou, 2009).

Synthesis of Heterocycles

- These compounds are used in the synthesis of novel heterocycles, which have wide-ranging applications in medicinal chemistry and drug development. For instance, their reactivity with different nucleophiles leads to the formation of various new benzofuran derivatives with potential biological activities (El’chaninov & Aleksandrov, 2017).

Applications in Organic Chemistry

- The chemical reactivity of related compounds is explored in organic chemistry, leading to the development of new Schiff bases, pyrimidine, and other fused benzofuran derivatives. These findings are significant for the advancement of synthetic methodologies in organic chemistry (El-Gohary et al., 2017).

Electrophilic Substitution Reactions

- Research on compounds like this compound includes studying their behavior under electrophilic substitution reactions, which is critical for understanding their chemical properties and potential applications in the synthesis of complex molecules (Levai et al., 2002).

Biological and Medicinal Activities

- While avoiding details on drug use, dosage, and side effects, it's important to note that these compounds exhibit a broad spectrum of biological activities, which is significant for medicinal chemistry and drug discovery research (Wang et al., 2020).

Antimicrobial Activity Evaluation

- Some novel heterocycles derived from chromonyl-2(3H)-furanone, structurally related to the compound of interest, have shown promising antimicrobial activities. This highlights their potential application in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other products .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A general mechanism for the formation of 2h-chromen-2-one moieties has been proposed . This mechanism involves several steps, including intermolecular nucleophilic attack, iminolactone ring opening, thermal E/Z isomerization, cyclization to amidine, and subsequent formation of 2H-chromen-2-one and pyrimidine fragments .

Biochemical Pathways

For instance, benzimidazole derivatives have been found to inhibit ATP-site binding kinase and platelet-derived growth factor receptor kinases , which are involved in important signal transduction pathways within the cell.

Pharmacokinetics

It has been noted that the presence of a chlorine atom in a compound can often improve its pharmacokinetic properties by mimicking hydrogen while offering increased resistance to metabolic degradation .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name |

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClNO5/c23-12-7-8-17-14(10-12)15(11-19(25)28-17)21-20(13-4-1-2-5-16(13)29-21)24-22(26)18-6-3-9-27-18/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLMVMGJMGHZRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)

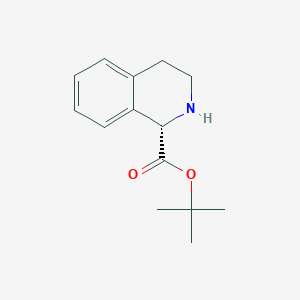

![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)

![5,6-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2985815.png)

![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2985817.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2985818.png)

![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)

![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)